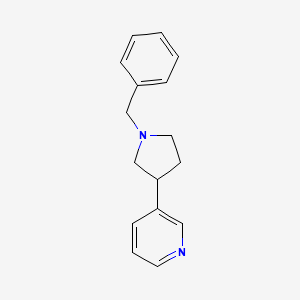

3-(1-Benzylpyrrolidin-3-yl)pyridine

Description

Significance of Pyridine (B92270) and Pyrrolidine (B122466) Heterocyclic Systems in Advanced Chemical Research

Heterocyclic compounds, organic molecules containing a ring structure with at least one atom other than carbon, are fundamental to medicinal chemistry. ijsrtjournal.com Among these, pyridine and pyrrolidine rings are particularly noteworthy. The pyridine ring, a six-membered aromatic heterocycle with one nitrogen atom, is a common feature in numerous pharmaceuticals and agrochemicals. nih.govnih.gov Its nitrogen atom enhances polarity and can act as a hydrogen bond acceptor, which can improve the pharmacokinetic properties of drug candidates. nih.gov In fact, a recent analysis of FDA-approved drugs between 2014 and 2023 revealed that 54 contained a pyridine ring, with significant numbers in anticancer and central nervous system-acting drug categories. nih.gov

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is another crucial scaffold in drug discovery. nih.gov Its non-planar, three-dimensional structure allows for the exploration of a wider range of chemical space compared to its aromatic counterpart, pyrrole. nih.gov This stereochemical complexity is often exploited to achieve specific interactions with biological targets. nih.gov The pyrrolidine nucleus is present in 37 FDA-approved drugs, making it one of the most common five-membered non-aromatic nitrogen heterocycles in medicine. nih.gov The basicity and nucleophilicity of the pyrrolidine nitrogen also make it a key point for chemical modifications. nih.gov

Historical Context of N-Benzylpyrrolidine Derivatives in Chemical Synthesis

The N-benzyl group is a frequently employed protecting group and structural motif in the synthesis of pyrrolidine-containing compounds. Its introduction can influence the compound's biological activity and physicochemical properties. researchgate.net The synthesis of N-benzylpyrrolidine derivatives has been a subject of interest for decades, with various methods developed for their preparation.

Early synthetic work often involved the reduction of N-benzylpyrrolidinones. For instance, N-benzyl-3-pyrrolidinone has been synthesized from ethyl acrylate (B77674) through a multi-step process involving addition, substitution, Dieckmann cyclization, and decarboxylation. nih.gov Patents also describe methods for preparing N-benzyl-3-pyrrolidone, highlighting its importance as a chemical intermediate. ijsrtjournal.comnih.govgoogle.com

More advanced synthetic strategies have focused on creating optically active N-benzylpyrrolidine derivatives, which are crucial for developing stereospecific drugs. taylorandfrancis.com The synthesis of these chiral building blocks often starts from readily available chiral precursors like malic acid or glutamic acid. taylorandfrancis.com Research has also explored rearrangements during the synthesis of substituted 1-benzylpyrrolidines, which can lead to a mixture of products and requires careful control of reaction conditions. rsc.org The N-benzylpiperidine motif, a close structural relative, is also widely used in drug discovery to enhance efficacy and fine-tune properties. researchgate.net

Research Scope and Objectives Pertaining to 3-(1-Benzylpyrrolidin-3-yl)pyridine

The specific compound, this compound, combines the key features of both the pyridine and N-benzylpyrrolidine scaffolds. While extensive research on this exact molecule is not widely published, its structural components suggest a significant potential for investigation in medicinal chemistry. The primary research objectives for a compound like this would likely revolve around exploring its biological activity against various therapeutic targets.

Given the prevalence of pyridine and pyrrolidine moieties in central nervous system (CNS) active drugs, one major area of investigation would be its potential as a ligand for CNS receptors. nih.gov For instance, derivatives of the structurally related 3-(1-methylpyrrolidin-2-yl)pyridine (nicotine) are well-known agonists at nicotinic cholinergic receptors. nih.gov

Furthermore, the antibacterial and anticancer properties of pyridine and pyrrolidine derivatives are well-documented. nih.govresearchgate.net Therefore, another research direction would be to screen this compound for such activities. The synthesis of a library of related compounds with modifications to the pyridine or benzyl (B1604629) group could help establish structure-activity relationships (SAR) and optimize for potency and selectivity.

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value | Source |

| CAS Number | 145105-05-1 | bldpharm.com |

| Molecular Formula | C₁₆H₁₈N₂ | bldpharm.com |

| Molecular Weight | 238.33 g/mol | bldpharm.com |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzylpyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-5-14(6-3-1)12-18-10-8-16(13-18)15-7-4-9-17-11-15/h1-7,9,11,16H,8,10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXWQOSUDSSVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CN=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601469 | |

| Record name | 3-(1-Benzylpyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145105-05-1 | |

| Record name | 3-(1-Benzylpyrrolidin-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1 Benzylpyrrolidin 3 Yl Pyridine and Analogues

Strategic Approaches to the Pyrrolidine (B122466) Core Formation

The formation of the central pyrrolidine ring is a critical step in the synthesis of 3-(1-Benzylpyrrolidin-3-yl)pyridine and its analogues. The chosen strategy dictates the subsequent steps for introducing the benzyl (B1604629) and pyridine (B92270) groups.

Cyclization Reactions for Pyrrolidine Ring Construction

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrrolidines. A common and effective method for constructing the 3-substituted pyrrolidine core is the Dieckmann cyclization. This intramolecular condensation of a diester is particularly useful for creating 5-membered rings.

One plausible synthetic route begins with the synthesis of the precursor N-benzyl-3-pyrrolidinone. This can be achieved starting from readily available materials like ethyl acrylate (B77674). The synthesis involves an initial addition reaction, followed by a substitution, the key Dieckmann cyclization, and finally, a hydrolytic decarboxylation to yield the desired N-benzyl-3-pyrrolidinone nih.govresearchgate.net. A patent describes a multi-step process starting with the reaction of benzylamine (B48309) with ethyl acrylate to form ethyl 3-(benzylamino)propanoate. This intermediate is then reacted with ethyl chloroacetate. The subsequent Dieckmann cyclization of the resulting diester, followed by hydrolysis and decarboxylation, affords N-benzyl-3-pyrrolidinone google.com. The efficiency of the Dieckmann cyclization step can be significantly improved by using sodium in granular form, increasing the yield substantially nih.gov.

Introduction of the Benzyl Moiety at the Pyrrolidine Nitrogen

Alternatively, for pyrrolidine derivatives synthesized through other routes, N-benzylation can be achieved via reductive amination. This involves the reaction of a secondary amine (the pyrrolidine) with benzaldehyde in the presence of a reducing agent, such as sodium borohydride, to form the N-benzyl derivative.

Incorporation of the Pyridine Ring at the Pyrrolidin-3-yl Position

Attaching the pyridine ring at the C-3 position of the pyrrolidine core is a crucial and often challenging step. One of the most direct and modern methods to achieve this is through palladium-catalyzed hydroarylation. This reaction allows for the formation of a carbon-carbon bond between an alkene and an aryl halide.

Specifically, a palladium-catalyzed hydroarylation process can be used to synthesize 3-aryl pyrrolidines from N-alkyl pyrrolines and aryl halides nih.govresearchgate.netchemrxiv.orgnih.gov. In this context, 1-benzyl-2,5-dihydro-1H-pyrrole (an N-alkyl pyrroline) can be reacted with a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) in the presence of a palladium catalyst to directly yield this compound nih.govresearchgate.net. This method is advantageous as it can deliver the final product in a single step from readily available precursors nih.govresearchgate.net. The reaction has a broad substrate scope, making it applicable for the synthesis of various analogues nih.govresearchgate.netchemrxiv.orgnih.gov.

An alternative, more classical approach involves a Grignard reaction. The key intermediate, N-benzyl-3-pyrrolidinone sigmaaldrich.com, can be reacted with a Grignard reagent derived from a 3-halopyridine, such as 3-pyridylmagnesium bromide. This reaction would form 1-benzyl-3-(pyridin-3-yl)pyrrolidin-3-ol. Subsequent dehydration of this tertiary alcohol would yield an enamine, which upon catalytic hydrogenation, would produce the target compound, this compound.

Specific Synthetic Pathways and Reaction Conditions

The strategic approaches outlined above are realized through specific chemical reactions and conditions. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability.

Catalytic Hydrogenation Routes to Pyrrolidine Derivatives

Catalytic hydrogenation is a versatile and widely used method in the synthesis of saturated heterocycles. It can be employed at different stages in the synthesis of this compound.

One application of catalytic hydrogenation is in the formation of the pyrrolidine ring itself from an aromatic precursor. For instance, substituted pyrroles can undergo heterogeneous catalytic hydrogenation to yield functionalized pyrrolidines with a high degree of stereoselectivity dicp.ac.cnmpg.de. This process can be used to reduce a precursor such as 1-benzyl-3-(pyridin-3-yl)-1H-pyrrole to the desired final product.

Catalytic hydrogenation is also crucial for the saturation of the pyridine ring, should a synthetic strategy require it for a related analogue. For example, the hydrogenation of N-benzyl-3-hydroxypyridine quaternary salts can be achieved using a nickel-based catalyst to produce N-benzyl-3-piperidinol, demonstrating that the pyridine ring can be reduced without the loss of the N-benzyl group under specific conditions google.com. Similarly, iridium-catalyzed asymmetric hydrogenation of substituted quinolines provides a route to chiral tetrahydroquinolines, showcasing advanced methods for heteroaromatic reduction dicp.ac.cn. The chemoselectivity of hydrogenation is critical, as common catalysts like palladium on carbon can sometimes lead to the hydrogenolysis (cleavage) of the N-benzyl group researchgate.net. The addition of catalyst poisons like pyridine can sometimes suppress this unwanted side reaction researchgate.net.

The table below summarizes various catalytic hydrogenation conditions for related heterocyclic compounds.

| Substrate Type | Catalyst | Conditions | Product Type |

| Substituted Pyrroles | Rhodium on Alumina | H₂ | Functionalized Pyrrolidines |

| N-Benzyl-3-hydroxypyridine Quaternary Salt | Nickel-based catalyst | H₂ (3-5 atm) | N-Benzyl-3-piperidinol |

| 2-Benzylquinolines | [Ir(COD)Cl]₂/Bisphosphine/I₂ | H₂ | 2-Benzyltetrahydroquinolines |

| Benzyl-protected compounds | Pd/C with pyridine | H₂ | Selective hydrogenation without debenzylation |

Phosphonium Salt-Mediated Functionalization of Pyridines with Pyrrolidinyl Moieties

While less common for the direct C-C coupling required for this compound, phosphonium salt chemistry offers a potential, albeit indirect, route for the functionalization of pyridines. This methodology typically involves the activation of a pyridine ring to facilitate nucleophilic substitution. The specific application of this method to couple a pyrrolidin-3-yl moiety to the C-3 position of pyridine via a C-C bond is not well-documented and would represent a novel synthetic approach. The primary utility of phosphonium salts in pyridine chemistry is for the introduction of heteroatom nucleophiles or for cross-coupling reactions at positions activated by the nitrogen atom (e.g., C-2, C-4, C-6).

Curtius Rearrangement Applications in Pyrrolidine Synthesis

The Curtius rearrangement is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids to amines, urethanes, or ureas via an isocyanate intermediate. nih.govnih.gov This reaction proceeds with complete retention of the stereochemistry of the migrating group, making it highly valuable in the synthesis of chiral molecules. nih.gov The general mechanism involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles. nih.govnih.gov

In the context of pyrrolidine synthesis, the Curtius rearrangement can be strategically employed to introduce an amino group, which is a key feature of many biologically active pyrrolidine derivatives. For instance, a carboxylic acid precursor containing a pyrrolidine ring can be converted to the corresponding acyl azide. Subsequent rearrangement yields an isocyanate that can be hydrolyzed to an amine or reacted with an alcohol to form a carbamate. nih.govnih.gov Diphenylphosphoryl azide (DPPA) is a commonly used reagent for the one-pot conversion of carboxylic acids to the corresponding acyl azides, which then undergo the rearrangement. nih.govnih.govalmacgroup.comacs.org

An example of its application is in the synthesis of quinolone antibacterials containing substituted pyrrolidines, where a pyrrolidine carboxylic acid is converted to a Boc-protected amine via a Curtius rearrangement using DPPA and triethylamine (B128534) in the presence of tert-butanol. nih.gov This strategy highlights the compatibility of the Curtius rearrangement with complex molecular scaffolds.

However, the outcome of the Curtius rearrangement can be influenced by the substrate's structure. In the case of N-Boc-protected quaternary proline derivatives, an "interrupted" Curtius rearrangement has been observed. almacgroup.comacs.org Instead of the expected carbamate, ring-opened ketones or unsaturated pyrrolidines are formed. almacgroup.comacs.org This occurs because the sterically hindered quaternary isocyanate is reluctant to undergo nucleophilic attack. Instead, a unimolecular process involving the expulsion of the isocyanate anion leads to the formation of a cyclic acyliminium ion, which then reacts with water to yield the ketone or undergoes elimination to form the unsaturated pyrrolidine. almacgroup.comacs.org

Table 1: Reagents and Conditions in Curtius Rearrangement for Pyrrolidine Synthesis

| Precursor | Reagent(s) | Trapping Agent | Product | Reference |

| Pyrrolidine carboxylic acid | DPPA, Et₃N | tBuOH | Boc-protected amine | nih.gov |

| Quaternary proline derivative | DPPA, Et₃N | Benzyl alcohol | Unsaturated pyrrolidine | almacgroup.comacs.org |

| Carboxylic acid | DPPA | Morpholine | Urea derivative | nih.gov |

| Carboxylic acid | DPPA, Et₃N | Benzyl alcohol | Cbz-protected amine | nih.gov |

Multicomponent Reaction Strategies for Pyrrolidine-Pyridine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all the reactants. tandfonline.comresearchgate.net These reactions are characterized by high atom economy, step economy, and often lead to the rapid construction of diverse molecular scaffolds, such as the pyrrolidine-pyridine framework. researchgate.net

The synthesis of polysubstituted pyrrolidines and pyridines can be achieved through various MCRs. tandfonline.comnih.gov For instance, a one-pot, three-component [3+2] cycloaddition reaction is a common approach for the synthesis of pyrrolidine derivatives. tandfonline.com This can involve the reaction of an aldehyde, an amino acid ester, and a dipolarophile. tandfonline.com The in situ generation of an azomethine ylide from the aldehyde and amino acid is a key step, which then undergoes a 1,3-dipolar cycloaddition with the third component to furnish the pyrrolidine ring. tandfonline.com

Similarly, the synthesis of pyridine scaffolds can be accomplished through MCRs. One such example is the one-pot, three-component reaction between a 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, various aldehydes, and dimethoxydione to produce chromeno[2,3-b]pyridines. nih.gov Catalysts such as SnCl₂·2H₂O have also been employed for the construction of the pyridine skeleton via a multicomponent reaction of aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile in water. nih.gov

For the specific pyrrolidine-pyridine scaffold, a one-pot multicomponent approach could involve the reaction of a pyridine-containing aldehyde, an amine (such as benzylamine), and a suitable precursor for the pyrrolidine ring. nih.gov The versatility of MCRs allows for the introduction of various substituents on both the pyrrolidine and pyridine rings by simply changing the starting materials.

Optimization of Synthetic Stages and Yields

The optimization of synthetic routes is crucial for the efficient and scalable production of this compound and its analogues. This involves maximizing the yield of each step, minimizing the number of synthetic operations, and ensuring the process is robust and reproducible.

A key aspect of optimization is the strategic use of protecting groups. Orthogonal protecting groups, such as Boc and benzyl, are often employed to selectively protect and deprotect different functional groups within the molecule. acs.org This allows for the sequential modification of the molecule without unintended side reactions, which is critical for both purification and downstream diversification of intermediates. acs.org

For instance, in the synthesis of bicyclic pyrrolidine scaffolds, the use of orthogonal N-protecting groups (Boc, Bn, and Cbz) facilitated both the purification of intermediates and their selective functionalization. acs.org The choice of protecting group can also influence the outcome of subsequent reactions. For example, in a Curtius rearrangement, the steric hindrance of a Boc-protecting group limited the yield, leading to the selection of a Cbz group instead. acs.org

Furthermore, the optimization of reaction conditions, such as solvent, temperature, and catalyst, is essential for maximizing yields. For example, the Dieckmann cyclization, a key step in the synthesis of N-benzyl-3-pyrrolidinone, was significantly improved by using sodium in granular form, which increased the yield from 44.7% to 64.0%. researchgate.net

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral analogues of this compound requires precise control over the stereochemistry of the pyrrolidine ring. This is achieved through various stereoselective synthetic methods.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral compounds, including pyrrolidines. nih.govwhiterose.ac.uk This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.orgresearchgate.netrsc.org This reaction provides a direct route to highly functionalized and enantioenriched pyrrolidines. researchgate.net Chiral metal complexes, such as those of copper, silver, or gold, are often used as catalysts in these reactions. nih.gov The chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the reactants, thereby inducing enantioselectivity.

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of pyrrolidines. nih.govresearchgate.net Chiral secondary amines, such as proline and its derivatives, can catalyze the [3+2] cycloaddition of α,β-unsaturated aldehydes and azomethine ylides to produce pyrrolidines with high diastereomeric and enantiomeric control. researchgate.net Chiral phosphoric acids have been used to catalyze the enantioselective intramolecular aza-Michael cyclization to form substituted pyrrolidines with high enantioselectivities. whiterose.ac.uk

Another approach involves the rhodium(II)-catalyzed asymmetric C-H insertion of carbenes. acs.org This method allows for the direct difunctionalization of a pyrrolidine moiety, leading to C₂-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org

Table 2: Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Reaction Type | Catalyst Type | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Chiral metal complexes (Cu, Ag, Au) | Direct access to functionalized, enantioenriched pyrrolidines. | rsc.orgrsc.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Chiral secondary amines (e.g., proline) | Organocatalytic, high diastereoselectivity. | researchgate.net |

| Intramolecular aza-Michael | Chiral phosphoric acid | Forms substituted pyrrolidines with high enantioselectivity. | whiterose.ac.uk |

| C-H Insertion | Rhodium(II) complexes | Direct difunctionalization, high enantio- and diastereocontrol. | acs.org |

Diastereoselective Alkylation and Intramolecular Cyclization Strategies

Diastereoselective synthesis aims to control the formation of a specific diastereomer of a molecule with multiple stereocenters. In the context of pyrrolidine synthesis, this can be achieved through diastereoselective alkylation or intramolecular cyclization reactions.

Diastereoselective alkylation often involves the use of a chiral auxiliary or a chiral substrate to direct the approach of an electrophile. For example, the alkylation of an enolate derived from a chiral N-acylated proline derivative can proceed with high diastereoselectivity.

Intramolecular cyclization strategies are particularly effective for constructing the pyrrolidine ring with defined stereochemistry. The stereochemical outcome of the cyclization is often dictated by the geometry of the acyclic precursor and the reaction conditions. For instance, the copper-promoted intramolecular aminooxygenation of alkenes has been shown to be a high-yielding route for the synthesis of disubstituted pyrrolidines. nih.gov The diastereoselectivity of this reaction is dependent on the position of substituents on the alkene chain, with α-substituted 4-pentenyl sulfonamides favoring the formation of 2,5-cis-pyrrolidines with excellent diastereoselectivity. nih.gov

Iron-catalyzed C-H amination is another powerful method for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides. nih.gov The diastereoselectivity of this reaction can be tuned by modifying the catalyst structure. nih.gov

Enzyme-catalyzed intramolecular C(sp³)–H amination of organic azides represents a biocatalytic approach to construct chiral pyrrolidines. nih.gov Directed evolution of enzymes can yield variants that catalyze the formation of pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. nih.gov

Enantiomeric Control in N-Benzylpyrrolidine Formation

Achieving enantiomeric control in the formation of N-benzylpyrrolidines is a critical aspect of synthesizing chiral analogues of this compound. This can be accomplished at various stages of the synthesis.

One approach is to start with a chiral precursor, a strategy known as the "chiral pool" approach. For example, enantiomerically pure proline or its derivatives can serve as starting materials. The inherent chirality of these molecules is then carried through the synthetic sequence to the final product.

Alternatively, an asymmetric synthesis can be employed to create the chiral centers in the pyrrolidine ring. Asymmetric lithiation of N-Boc-pyrrolidine using a chiral ligand like (-)-sparteine, followed by quenching with an electrophile, can provide enantioenriched 2-substituted pyrrolidines. nih.gov The benzyl group can then be introduced at a later stage.

Transaminase-triggered cyclizations offer a biocatalytic route to chiral 2-substituted pyrrolidines. acs.org In this method, a transaminase enzyme stereoselectively converts an ω-chloroketone to a chiral chloroamine, which then spontaneously cyclizes to form the pyrrolidine ring. acs.org By selecting the appropriate transaminase, either enantiomer of the product can be accessed with high enantiomeric excess. acs.org

The enantioselective reduction of a prochiral precursor, such as a pyrrolinone, using a chiral reducing agent or a catalytic asymmetric hydrogenation can also establish the desired stereochemistry. The subsequent N-benzylation would then yield the enantiomerically enriched N-benzylpyrrolidine.

Advanced Synthetic Considerations

In the pursuit of more efficient and sustainable methods for the synthesis of this compound and its analogues, researchers are exploring advanced synthetic strategies. These approaches aim to reduce the number of reaction steps, minimize waste, and utilize more environmentally friendly techniques. This section delves into the investigation of alternative synthetic routes and the application of green chemistry principles to the synthesis of this important compound class.

Traditional multi-step syntheses can be time-consuming, costly, and generate significant waste. Consequently, the development of more concise synthetic routes is a key area of investigation. Strategies such as multi-component reactions (MCRs) and tandem or cascade reactions offer promising avenues to streamline the synthesis of this compound.

Tandem/Cascade Reactions: These reactions involve the sequential formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. A potential tandem strategy for the synthesis of this compound could begin with a Michael addition of a benzylamino-derived nucleophile to a pyridine-containing Michael acceptor, followed by an intramolecular cyclization and reduction in a one-pot sequence. This would circumvent the need for protection and deprotection steps often associated with linear synthetic routes.

Reductive Amination Strategies: Reductive amination is a powerful and efficient method for the formation of C-N bonds. nih.gov A convergent approach utilizing a one-pot reductive amination could significantly shorten the synthesis. For example, the reaction of a suitable 3-pyridyl-substituted ketone or aldehyde with benzylamine, followed by in-situ reduction, would directly yield the target compound. This approach avoids the pre-formation and isolation of the pyrrolidine ring, thereby reducing the number of synthetic operations.

Table 1: Comparison of a Traditional vs. a Hypothetical One-Pot Reductive Amination Synthesis

| Parameter | Traditional Linear Synthesis | Hypothetical One-Pot Reductive Amination |

| Number of Steps | 4-6 | 1-2 |

| Overall Yield | Lower | Potentially Higher |

| Purification Steps | Multiple | Fewer |

| Solvent Consumption | High | Lower |

| Time Efficiency | Lower | Higher |

The integration of green chemistry principles into synthetic design is crucial for developing sustainable and environmentally responsible processes. Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and waste reduction.

Aqueous Conditions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic solvents are often required to dissolve nonpolar reactants, exploring water-based or aqueous-ethanolic solvent systems for certain steps in the synthesis of this compound could significantly improve the environmental profile of the process. For instance, the N-benzylation of a pre-formed 3-(pyrrolidin-3-yl)pyridine could potentially be carried out in an aqueous medium using a suitable phase-transfer catalyst to facilitate the reaction between the water-insoluble benzyl halide and the pyrrolidine derivative.

Ultrasound-Promoted Reactions: Sonochemistry, the application of ultrasound to chemical reactions, can offer several advantages in line with green chemistry principles. The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures. nih.gov This can lead to a significant enhancement in reaction rates, improved yields, and often milder reaction conditions. The use of ultrasound could be particularly beneficial for steps such as N-alkylation or cyclization reactions in the synthesis of this compound, potentially reducing reaction times from hours to minutes and lowering the required reaction temperature. mdpi.com This reduction in energy consumption and reaction time contributes to a more sustainable synthetic process.

Table 2: Potential Benefits of Ultrasound Application in the Synthesis of this compound

| Reaction Step | Conventional Method | Ultrasound-Assisted Method | Potential Green Advantage |

| N-Benzylation | Refluxing for several hours | Sonication for minutes at room temperature | Reduced energy consumption, shorter reaction time. nih.gov |

| Cyclization | High temperatures and long reaction times | Milder conditions and shorter reaction times | Increased energy efficiency, potentially higher yield. |

By investigating these advanced synthetic considerations, the production of this compound and its analogues can be made more efficient, cost-effective, and environmentally sustainable, aligning with the modern principles of chemical synthesis.

Chemical Modification and Derivatization Strategies for 3 1 Benzylpyrrolidin 3 Yl Pyridine

Functionalization of the Pyrrolidine (B122466) Ring System

Introduction of Substituents at the Pyrrolidin-3-yl Position

The C-3 position of the pyrrolidine ring is a primary site for introducing structural diversity. One common approach involves the use of N-benzyl-3-pyrrolidinone as a starting material. nih.govnih.gov The ketone functionality at the C-3 position allows for a variety of chemical transformations. For instance, reductive amination can be employed to introduce diverse amine-containing substituents.

Another strategy involves the synthesis of (1-benzylpyrrolidin-3-yl)methanol, which can be achieved through the reduction of N-benzyl-2-pyrrolidone-3-carboxylic acid using a reducing agent like lithium aluminium hydride. prepchem.com The resulting hydroxyl group at the 3-position can then be further functionalized through esterification, etherification, or conversion to other leaving groups for subsequent nucleophilic substitution reactions.

Substituent Effects and Derivatization of the Pyridine (B92270) Moiety

The pyridine ring, an aromatic heterocycle, is another critical site for modification, influencing the electronic properties and intermolecular interactions of the molecule.

Regioselective Introduction of Additional Groups on the Pyridine Ring

The regioselective functionalization of pyridines is a well-established field in organic chemistry. znaturforsch.com Various methods can be employed to introduce substituents at specific positions on the pyridine ring of 3-(1-benzylpyrrolidin-3-yl)pyridine. Directed metalation, using reagents like organolithiums or lithium amides, can facilitate the deprotonation of the pyridine ring at a specific position, allowing for the subsequent introduction of an electrophile. znaturforsch.com

Halogen/metal exchange reactions provide another powerful tool for regioselective functionalization. znaturforsch.com For instance, a bromo-substituted pyridine can undergo a bromine-lithium exchange, followed by quenching with an electrophile to introduce a new substituent. znaturforsch.com The generation of pyridyne intermediates from 3-chloropyridines also allows for regioselective 3,4-difunctionalization. nih.gov This method involves lithiation, transmetalation with a Grignard reagent, and subsequent reaction with an electrophile. nih.gov

A three-component reaction of pyridine N-oxides, acyl chlorides, and cyclic ethers has also been described for the regioselective synthesis of substituted pyridines. nih.gov Furthermore, various synthetic routes have been developed for preparing 3-substituted pyridine compounds, which could be adapted for the derivatization of the target molecule. google.com

Derivatization of the N-Benzyl Group and Related Moieties

The benzyl (B1604629) group itself can also be substituted. Syntheses of 3-(substituted benzyl)piperidines have been described, which, although involving a piperidine (B6355638) instead of a pyrrolidine ring, demonstrate the feasibility of modifying the benzyl moiety. researchgate.net These modifications could include the introduction of substituents on the phenyl ring of the benzyl group, thereby altering the steric and electronic properties of this part of the molecule.

Substitution Patterns on the Benzyl Phenyl Ring

The benzyl group of this compound offers a versatile scaffold for introducing various substituents to modulate the compound's properties. Research into related N-benzyl pyridinium (B92312) and 3-benzylpiperidine (B85744) structures provides significant insights into how substitutions on the phenyl ring can influence biological activity. nih.govresearchgate.net

In a study on N-benzyl pyridinium derivatives, the potency of the compounds as acetylcholinesterase (AChE) inhibitors was found to be sensitive to the nature and position of substituents on the benzyl ring. nih.gov An unsubstituted benzyl moiety yielded the highest potency in one series of compounds. nih.gov However, the introduction of small substituents, such as a fluorine atom, resulted in compounds that retained high potency, suggesting that the size of the substituent is a critical factor. nih.gov

The following table summarizes the impact of different substitution patterns on the benzyl ring on the inhibitory activity of a related N-benzyl pyridinium curcumin (B1669340) derivative against AChE. nih.gov

| Compound ID | Benzyl Ring Substituent | IC₅₀ (nM) |

| 7f | Unsubstituted | 7.5 ± 0.19 |

| 7g | 4-Fluoro | 16 ± 0.18 |

| 7a | 4-Hydroxy | > 50 |

| 7b | 4-Methoxy | 35 ± 0.25 |

These findings underscore the importance of the electronic and steric properties of the substituents on the benzyl ring in determining the biological activity of this class of compounds. The development of 3-(substituted benzyl)piperidines has also been a focus, with convenient synthetic methods developed for creating a series of these compounds through the addition of substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde. researchgate.net

Isosteric Replacements or Modifications of the N-Benzyl Moiety

Isosteric replacement or modification of the N-benzyl group is another key strategy to alter the pharmacological profile of this compound. This can involve changing the nature of the aromatic ring, modifying the methylene (B1212753) bridge, or replacing the entire benzyl group with other functionalities.

Studies on related compounds, such as 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}pyridines, have shown that the linker between the nitrogen-containing ring and the benzyl group plays a crucial role in receptor affinity. csic.es For instance, increasing the length of an alkylamino linker between a 1-benzylpiperidine (B1218667) moiety and a pyridine ring from an amino group to an ethylamino, propylamino, or butylamino group resulted in increased affinity for the sigma-1 (σ1) receptor. csic.es

Furthermore, the introduction of additional substituents on the nitrogen of the linker, such as a methyl group, can also significantly impact receptor affinity. csic.es In some cases, this modification leads to a notable increase in affinity, while in others, it can cause a decrease, highlighting the complex structure-activity relationships. csic.es

More complex isosteric replacements can involve substituting the benzyl group with larger, more functionalized moieties. An example of such a modification can be seen in a compound where the benzyl group is replaced by a 3-(3-Isopropyl-ureido)-benzyl group, which is then attached to a benzo[b]azepine core. nih.gov This illustrates the broad range of possibilities for isosteric replacements to explore new chemical space and biological activities.

Derivatization for Enhanced Research Utility

Synthesis of Derivatives for Chromatographic Method Development

The analysis of pyrrolidine-containing compounds, which may lack a strong chromophore, often necessitates derivatization to enable detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. google.com A key strategy is pre-column derivatization, where the analyte is reacted with a reagent to attach a UV-absorbing tag.

For instance, a method has been developed for the analysis of 3-aminopyrrolidine (B1265635) hydrochloride, a precursor to the target compound, which involves pre-column derivatization with Boc anhydride (B1165640) (di-tert-butyl dicarbonate). google.com This reaction yields Boc-3-aminopyrrolidine, a derivative that possesses UV absorption properties, allowing for its detection and quantification by HPLC. google.com This approach is advantageous due to its simplicity, the ready availability of reagents, and the ability to use standard HPLC equipment. google.com

The general procedure involves reacting the aminopyrrolidine sample with Boc anhydride in a suitable solvent system, followed by analysis of the resulting derivatized product. google.com This method provides a rapid and sensitive means for analyzing such compounds. google.com

Preparation of Derivatized Standards for Analytical Characterization

The development of reliable analytical methods requires well-characterized standards. In the context of this compound and its analogues, this involves the synthesis and purification of derivatized forms of the compound or its key intermediates.

The derivatization of analytes is a common practice in analytical chemistry to improve their chromatographic behavior and detection sensitivity. mdpi-res.com The synthesis of a derivatized standard, such as the Boc-protected 3-aminopyrrolidine mentioned previously, provides a stable reference material for method validation, calibration, and quality control. google.com

The process for preparing such a standard involves the careful execution of the derivatization reaction, followed by purification of the product to ensure high purity. researchgate.net The identity and purity of the derivatized standard would then be confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The availability of such a standard is crucial for the accurate quantification of the target analyte in various samples.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic and Structural Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural characteristics of 3-(1-Benzylpyrrolidin-3-yl)pyridine.

Density Functional Theory (DFT) has been employed to determine the optimized molecular geometry of this compound. These calculations identify the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. The process involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

A critical aspect of DFT analysis is the examination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, these calculations provide insights into its potential reactivity and the regions of the molecule most likely to participate in chemical reactions.

| Property | Description | Significance for this compound |

| Geometry Optimization | Calculation of the lowest energy three-dimensional structure. | Provides the most stable conformation, including precise bond lengths and angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. |

The conformational flexibility of the pyrrolidine (B122466) ring and the rotational freedom of the benzyl (B1604629) and pyridine (B92270) groups mean that this compound can exist in multiple conformations. Conformational analysis is performed to map the potential energy surface of the molecule as a function of its torsional angles. This process identifies the various low-energy conformers and the energy barriers that separate them. By understanding the relative energies of different conformations, researchers can determine the most likely shapes the molecule will adopt under physiological conditions, which is crucial for understanding its interaction with biological targets.

Quantum chemical calculations are also utilized to predict various spectroscopic properties of this compound. Theoretical calculations of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results. For instance, calculated vibrational frequencies can be correlated with experimental IR absorption bands, and computed NMR chemical shifts can help in assigning signals in the experimental spectrum to specific atoms within the molecule.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This method is critical for understanding the potential biological activity of this compound.

Molecular docking simulations are used to place this compound into the binding site of a target protein. These simulations explore a vast number of possible orientations and conformations of the ligand within the binding pocket, scoring each to identify the most favorable binding mode. The results of these simulations provide a detailed, three-dimensional view of how the compound might interact with key amino acid residues in the target's active site. This analysis can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-protein complex.

Beyond predicting the binding pose, docking algorithms also provide an estimation of the binding affinity, often expressed as a scoring function or an estimated binding energy (e.g., in kcal/mol). This score reflects the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally suggests a more stable and favorable interaction. These estimations are valuable for ranking potential drug candidates and for prioritizing compounds for further experimental testing. The interaction energies calculated for this compound with various biological targets can help to rationalize its observed biological activity and guide the design of new derivatives with improved potency.

| Docking Parameter | Description | Relevance to this compound |

| Binding Mode | The predicted orientation and conformation of the ligand in the protein's binding site. | Reveals specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with amino acid residues. |

| Binding Affinity/Energy | A calculated score representing the strength of the ligand-protein interaction. | Helps to predict the potency of the compound and to compare its binding to different targets. |

Application in Scaffold-Based Library Design

The structural framework of this compound, which combines a pyridine ring and a pyrrolidine nucleus, makes it a valuable scaffold in drug discovery. nih.govnih.gov The pyrrolidine ring is a common feature in many FDA-approved drugs and is favored for its conformational flexibility, which can be fine-tuned through substitution. nih.gov Similarly, the pyridine scaffold is widely used in medicinal chemistry due to its ability to improve water solubility and its synthetic tractability. nih.govrsc.org

The design of a compound library based on the this compound scaffold would involve systematic modifications at several key positions to explore the chemical space and identify derivatives with desired biological activities. Potential points of modification on this scaffold include:

The Benzyl Group: Substitution on the phenyl ring of the benzyl group can modulate electronic and steric properties, influencing interactions with biological targets.

The Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring can alter its conformation and introduce new interaction points. nih.gov

A scaffold-based library derived from this compound could be screened against a variety of biological targets, leveraging the diverse chemical functionalities presented by the combination of the pyridine and benzylpyrrolidine moieties.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic nature of molecules, providing insights into their conformational preferences and flexibility over time. nih.govnih.gov

Dynamic Behavior and Flexibility of the Compound

The bond connecting the benzyl group to the pyrrolidine nitrogen.

The bond connecting the pyrrolidine ring to the pyridine ring.

The bonds within the pyrrolidine ring, allowing for various puckered conformations.

Analysis of the simulation trajectories would quantify the torsional angles around these bonds, identifying the most stable and frequently adopted conformations. nih.gov This information is crucial for understanding how the molecule might adapt its shape to fit into a biological binding site.

Solvent Effects on Conformation and Interaction

The surrounding solvent environment can significantly influence the conformational preferences of a molecule. researchgate.netnih.gov MD simulations can be performed with different explicit solvent models (e.g., water, dimethyl sulfoxide) to investigate these effects on this compound. researchgate.net

In a polar solvent like water, the molecule would likely adopt conformations that maximize the exposure of its polar pyridine nitrogen to the solvent while potentially burying the more hydrophobic benzyl group. In a less polar solvent, the conformational ensemble might shift to favor more extended structures. These simulations can also reveal the formation and dynamics of a solvent shell around the molecule, highlighting key solvent-solute interactions. nih.gov

In Silico Prediction of Compound Behavior

Computational models can predict various properties of a molecule before it is synthesized, helping to prioritize research efforts and reduce experimental costs. nih.gov

Virtual ADME Studies for Research Prioritization

Virtual screening of absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in early-stage drug discovery. nih.govnih.govbiointerfaceresearch.com For this compound, a range of ADME parameters can be predicted using various computational tools.

Table 1: Predicted ADME Properties of this compound

| Property | Predicted Value | Implication for Research Prioritization |

| Molecular Weight | 238.33 g/mol | Compliant with Lipinski's rule of five, suggesting good potential for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Indicates moderate lipophilicity, which is often favorable for cell membrane permeability. |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Suggests moderate to low solubility, which might require formulation strategies to improve. |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The presence of the benzyl group and overall lipophilicity may allow for penetration into the central nervous system. |

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isozymes | Warrants experimental investigation to assess the risk of drug-drug interactions. |

These in silico predictions provide a preliminary assessment of the compound's drug-like properties, guiding decisions on whether to proceed with its synthesis and further experimental testing. nih.gov

Prediction of Chemical Reactivity and Stability

Computational methods can also be used to predict the chemical reactivity and stability of this compound. nih.govresearchgate.net Density functional theory (DFT) calculations, for example, can identify the most likely sites for metabolic attack or chemical degradation.

Table 2: Predicted Reactivity and Stability of this compound

| Parameter | Prediction | Rationale |

| Most Likely Sites for Oxidation | Methylene (B1212753) group of the benzyl substituent, alpha-carbons to the pyrrolidine nitrogen. | These positions are often susceptible to enzymatic oxidation by cytochrome P450 enzymes. |

| Potential for Hydrolysis | Low | The molecule lacks readily hydrolyzable functional groups like esters or amides. |

| Thermal Stability | Moderate to High | The aromatic and saturated ring systems are generally stable, though the benzyl-nitrogen bond could be a point of thermal cleavage. |

Understanding the potential metabolic fate and chemical stability of the compound is essential for designing molecules with improved pharmacokinetic profiles and longer shelf lives. nih.gov

Advanced Analytical Techniques for Research Characterization

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for probing the molecular structure of 3-(1-Benzylpyrrolidin-3-yl)pyridine at an atomic level. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR would be crucial for the structural elucidation of this compound.

¹H-NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, their proximity to one another, and the connectivity of the molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the benzyl (B1604629) group. The chemical shifts (δ), splitting patterns (e.g., singlets, doublets, triplets, multiplets), and integration values of these signals would allow for the assignment of each proton to its specific position in the molecule.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic) and its local electronic environment.

Table 1: Predicted NMR Data for this compound

| Analysis Type | Predicted Observations |

| ¹H-NMR | Distinct signals for aromatic protons (pyridinyl and phenyl rings), and aliphatic protons (pyrrolidine ring and benzylic methylene (B1212753) group). Splitting patterns would reveal proton-proton coupling. |

| ¹³C-NMR | Unique signals for each carbon atom, with chemical shifts indicating aromatic, aliphatic, and benzylic carbons. |

Note: The table represents predicted data based on the chemical structure, as specific experimental data is not publicly available.

Mass Spectrometry (MS, GC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can also provide valuable information about its structure through fragmentation analysis. For this compound, which has a molecular formula of C₁₆H₁₈N₂, the expected exact mass would be approximately 238.1470 g/mol .

Different ionization techniques can be employed. Gas Chromatography-Mass Spectrometry (GC-MS) could be used if the compound is sufficiently volatile and thermally stable. In GC-MS, the compound is first separated from any impurities by gas chromatography and then ionized, typically by electron impact (EI). The resulting mass spectrum would show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is often a unique "fingerprint" of the molecule and can be used to confirm the structure.

Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique, particularly for compounds that are not easily volatilized. ESI is a soft ionization technique that typically results in a prominent protonated molecule peak [M+H]⁺, which directly provides the molecular weight.

Table 2: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Ion | Predicted m/z |

| High-Resolution MS | [M+H]⁺ | ~239.1543 |

| Low-Resolution MS | [M+H]⁺ | 239 |

Note: The table represents predicted data based on the chemical structure, as specific experimental data is not publicly available.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the stretching and bending of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching in the aromatic (pyridine and benzyl) and aliphatic (pyrrolidine) regions. C=C and C=N stretching vibrations within the aromatic rings would also be observable. The C-N stretching vibrations of the pyrrolidine ring and the benzylamine (B48309) moiety would also provide key diagnostic peaks.

Raman spectroscopy would provide similar, but not identical, information. Certain vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from any starting materials, byproducts, or other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol).

By monitoring the eluent with a UV detector set at a wavelength where the compound absorbs (as determined by UV-Vis spectroscopy), a chromatogram is produced. The retention time of the main peak would be characteristic of the compound under the specific HPLC conditions. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity by comparing the area of the main peak to the areas of any impurity peaks.

Table 3: General HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-phase (e.g., C18, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol with a modifier like formic acid or trifluoroacetic acid. |

| Detection | UV spectrophotometry at a suitable wavelength (e.g., 254 nm). |

| Flow Rate | Typically 0.5-1.5 mL/min. |

| Column Temperature | Often controlled, e.g., at 25°C or 30°C. |

Note: The table provides general conditions that would need to be optimized for this specific compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid and efficient tool for monitoring the progress of chemical reactions that synthesize this compound. This technique allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a solid support coated with a stationary phase like silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase is critical and is empirically determined to achieve optimal separation of the components. For a compound like this compound, which contains both a basic pyridine ring and a tertiary amine in the pyrrolidine ring, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) with the addition of a small amount of a base like triethylamine (B128534) is often employed. The base helps to prevent the streaking of the basic components on the acidic silica gel.

Visualization of the separated spots on the TLC plate can be achieved through various methods. Given the aromatic nature of the benzyl and pyridine groups, the compound is expected to be UV active, appearing as dark spots under a UV lamp at 254 nm. epfl.ch Additionally, various chromogenic reagents can be used to visualize the spots. For instance, a solution of nitric acid in ethanol (B145695) can be sprayed on the plate to detect amines and alkaloids. epfl.ch Another common reagent is potassium permanganate (B83412) solution, which reacts with many organic compounds, including the pyrrolidine and pyridine moieties, to produce yellow-brown spots on a purple background.

The following interactive table outlines a typical TLC system for monitoring the formation of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate:Triethylamine (70:28:2 v/v/v) |

| Visualization | UV light (254 nm), Potassium permanganate stain |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities could arise from starting materials, side reactions, or degradation products.

In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. A commonly used column for this type of analysis is a capillary column coated with a non-polar or mid-polar stationary phase, such as a polysiloxane derivative.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum for each component. This mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries or by interpreting the fragmentation pattern.

For this compound, potential volatile impurities could include residual solvents from the synthesis, unreacted starting materials like benzylamine or 3-bromopyridine, or byproducts such as 1-benzylpyrrolidin-3-one. nih.gov GC-MS provides the high sensitivity and specificity required to detect and identify these trace-level impurities.

The table below details typical parameters for a GC-MS analysis of this compound.

| Parameter | Description |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| MS Ionization | Electron Impact (EI), 70 eV |

| Mass Range | 40-550 m/z |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

The following table summarizes the type of information that can be obtained from an X-ray crystallographic analysis of this compound.

| Structural Information | Description |

| Molecular Conformation | The spatial arrangement of the atoms, including the puckering of the pyrrolidine ring and the torsion angles between the rings. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, and other interactions that govern the packing of the molecules in the crystal lattice. |

| Absolute Stereochemistry | Unambiguous assignment of the R/S configuration at the chiral center(s) when a single enantiomer is crystallized. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This analysis provides a crucial check on the purity and empirical formula of a synthesized compound like this compound.

The technique typically involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From the amounts of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

The experimentally determined elemental composition is then compared with the theoretical values calculated from the molecular formula of the compound. For this compound, the molecular formula is C16H18N2. bldpharm.com A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and purity.

The table below presents the theoretical elemental composition of this compound and provides a column for comparison with hypothetical experimental results.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 80.63% | 80.51% |

| Hydrogen (H) | 7.61% | 7.68% |

| Nitrogen (N) | 11.76% | 11.69% |

Emerging Research Applications and Future Directions for 3 1 Benzylpyrrolidin 3 Yl Pyridine

Development as Molecular Probes for Biological Systems

Molecular probes are essential tools for understanding complex biological processes. They are designed to interact with specific targets, such as receptors or enzymes, allowing researchers to study their function and role in disease. While the foundational scaffolds of 3-(1-Benzylpyrrolidin-3-yl)pyridine are common in molecules designed for such purposes, specific research on this compound as a probe is not yet prominent.

Application in Receptor Antagonist/Inhibitor Research (e.g., Dopamine (B1211576) Receptors, nNOS, TRAF6)

The pyrrolidine (B122466) and pyridine (B92270) rings are present in many compounds that exhibit antagonist or inhibitory activity at various receptors. For instance, derivatives of the closely related 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (nicotine) are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov However, specific data detailing the interaction of this compound with dopamine receptors, neuronal nitric oxide synthase (nNOS), or TNF receptor-associated factor 6 (TRAF6) is not available in published research.

Exploration in Enzymatic Inhibition Studies (e.g., GSK3)

The pyridine scaffold is a key component in some inhibitors of Glycogen Synthase Kinase 3 (GSK3), an enzyme implicated in various diseases. researchgate.net The structural features of this compound could theoretically allow for its investigation as a GSK3 inhibitor, but at present, there are no publicly accessible studies that have explored this potential.

Contribution to Scaffold-Based Drug Discovery Programs

Scaffold-based drug discovery involves using a core molecular structure as a template to generate a library of related compounds with diverse biological activities. The "versatile" nature of the this compound scaffold suggests its utility in such programs. cymitquimica.com

Design of Novel Chemical Libraries

The synthesis of libraries based on pyrrolidine and pyridine scaffolds is a common strategy in drug discovery. researchgate.netresearchgate.net These libraries allow for the systematic exploration of chemical space to identify new drug leads. While this compound is a suitable candidate for inclusion in such libraries, specific examples of its use in this context are not detailed in the available literature.

Hit-to-Lead Optimization Strategies

Hit-to-lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. researchgate.net The benzylpyrrolidine and pyridine moieties of this compound offer multiple points for chemical modification, making it amenable to optimization strategies. However, without initial "hit" data, its role in this process remains theoretical.

Investigations into Novel Chemical Transformations and Methodologies

The synthesis and modification of pyridine and pyrrolidine derivatives are areas of active research in organic chemistry. acs.orgresearchgate.net The development of novel chemical reactions to functionalize these rings is crucial for creating new and diverse molecules for biological screening. While general methods for the synthesis of such compounds exist, specific studies detailing novel transformations involving this compound are not readily found.

As a Substrate in Unprecedented Reaction Methodologies

The structural makeup of this compound presents multiple reactive sites, making it an intriguing substrate for the development of novel synthetic methods. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is susceptible to various transformations. nih.gov The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers opportunities for functionalization, and the benzyl (B1604629) group can also participate in or influence a range of chemical reactions.

While specific research on this compound as a substrate in unprecedented reaction methodologies is not yet prevalent in published literature, its constituent parts have a well-documented history in organic synthesis. For instance, pyridine and its derivatives are known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. nih.gov The pyrrolidine moiety can be a target for ring-opening reactions, C-H activation, or functionalization at the nitrogen atom. chemicalbook.com

Future research could explore the use of this compound in reactions such as:

C-H Activation: The pyridine and pyrrolidine rings, as well as the benzyl group, contain numerous C-H bonds that could be selectively functionalized using modern catalytic methods.

Dearomatization of the Pyridine Ring: The transformation of the aromatic pyridine ring into a non-aromatic structure could lead to the synthesis of novel and complex molecular scaffolds.

Asymmetric Transformations: The chiral center at the 3-position of the pyrrolidine ring could direct stereoselective reactions on other parts of the molecule.

The following table illustrates hypothetical reaction outcomes for this compound based on known methodologies for its constituent functional groups.

| Reaction Type | Potential Reagents and Conditions | Hypothetical Product | Significance |

| Catalytic C-H Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br, K₂CO₃, DMA, 120 °C | 3-(1-Benzyl-x-arylpyrrolidin-3-yl)pyridine or 3-(1-Benzylpyrrolidin-3-yl)-x-arylpyridine | Rapid construction of molecular complexity. |

| Birch Reduction | Na, NH₃ (l), EtOH | 3-(1-Benzylpyrrolidin-3-yl)-1,4-dihydropyridine | Access to non-aromatic nitrogen heterocycles. |

| N-Dealkylation | H₂, Pd/C | 3-(Pyrrolidin-3-yl)pyridine | Removal of the benzyl protecting group to allow for further functionalization. |

This table is illustrative and based on general reactivity patterns. Specific outcomes for this compound would require experimental validation.

Role in Chiral Auxiliaries or Ligand Development

The inherent chirality of this compound, stemming from the stereocenter at the 3-position of the pyrrolidine ring, makes it a promising candidate for applications in asymmetric catalysis. The development of novel chiral ligands is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. nih.govrsc.org

While direct applications of this compound as a chiral auxiliary or ligand are not extensively documented, its structural motifs are found in well-established classes of chiral ligands. rsc.orgresearchgate.net For example, chiral pyridine-containing ligands are widely used in a variety of metal-catalyzed asymmetric reactions. nih.gov The pyrrolidine ring is also a common feature in successful chiral catalysts and auxiliaries.

Future research could focus on the following areas:

Synthesis of Enantiopure this compound: The development of an efficient and scalable synthesis of the individual enantiomers of this compound is a critical first step.

Coordination Chemistry: Investigating the coordination of the enantiopure compound to various transition metals would reveal its potential as a chiral ligand. The nitrogen atoms of the pyridine and pyrrolidine rings can act as a bidentate ligand.

Application in Asymmetric Catalysis: The performance of metal complexes of this compound as catalysts in benchmark asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, would be a key area of investigation.

The table below provides a hypothetical overview of the potential of enantiopure this compound in asymmetric catalysis.

| Metal | Potential Asymmetric Reaction | Hypothetical Enantiomeric Excess (ee) | Potential Advantages |

| Rhodium (Rh) | Asymmetric Hydrogenation of Alkenes | >90% | High activity and enantioselectivity. |

| Iridium (Ir) | Asymmetric Hydrogenation of Ketones | >95% | Access to chiral alcohols. |

| Palladium (Pd) | Asymmetric Allylic Alkylation | >90% | Formation of chiral C-C bonds. |

This table is for illustrative purposes. The actual performance would depend on extensive experimental optimization.

Potential in Materials Science or Chemical Sensing Research

The convergence of organic synthesis and materials science has led to the development of advanced functional materials with tailored properties. The photophysical and electronic properties of organic molecules are at the heart of these innovations.

Exploration of Photophysical Properties

The photophysical properties of molecules containing pyridine and other aromatic systems have been a subject of intense research. vu.ltresearchgate.net These compounds can exhibit fluorescence, phosphorescence, and other light-emitting behaviors, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Future research in this area could involve:

UV-Vis and Fluorescence Spectroscopy: A detailed investigation of the absorption and emission properties of this compound in various solvents would provide fundamental insights into its photophysical behavior.

Quantum Yield and Lifetime Measurements: Quantifying the efficiency and duration of its fluorescence would be crucial for assessing its potential in light-emitting applications.

Computational Studies: Theoretical calculations could complement experimental data and provide a deeper understanding of the electronic transitions and excited-state geometries.

The following table summarizes the expected photophysical properties of this compound based on related compounds.

| Property | Expected Range/Value | Significance |

| Absorption Maximum (λabs) | 250-280 nm | Indicates the wavelengths of light the molecule absorbs. |

| Emission Maximum (λem) | 300-350 nm | Determines the color of the emitted light. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Measures the efficiency of the fluorescence process. |

These values are estimations and require experimental verification.

Integration into Advanced Functional Materials

The unique combination of a rigid aromatic pyridine unit and a flexible saturated pyrrolidine ring, along with the potential for further functionalization, makes this compound an interesting building block for advanced functional materials.

Potential avenues for research include:

Polymer Synthesis: The compound could be incorporated as a monomer into polymers, potentially leading to materials with interesting thermal, mechanical, or optical properties.

Supramolecular Chemistry: The pyridine nitrogen offers a site for hydrogen bonding or metal coordination, which could be exploited to construct self-assembling supramolecular structures.

Chemical Sensors: Modification of the molecule with specific recognition units could lead to the development of chemosensors for the detection of ions or small molecules. The binding of an analyte could induce a change in the photophysical properties of the molecule, providing a detectable signal.

The integration of this compound into functional materials is a nascent field with significant room for exploration and discovery.

Q & A

Basic: What are the recommended synthetic routes for 3-(1-Benzylpyrrolidin-3-yl)pyridine, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

The synthesis typically involves functionalizing the pyrrolidine ring and introducing the benzyl group via alkylation or reductive amination. A common approach includes:

- Step 1 : Reacting pyrrolidin-3-ylpyridine precursors with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .

- Step 2 : Optimizing reaction parameters: Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis, and control temperature (40–60°C) to balance reaction rate and side-product formation .

- Step 3 : Purification via column chromatography (silica gel, eluent: hexane/EtOAc gradient) to isolate the product. Yield improvements (>70%) are achievable by employing catalysts like Pd/C for hydrogenation steps or microwave-assisted synthesis for accelerated kinetics .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the benzyl group presence (δ ~7.3 ppm for aromatic protons, δ ~50–60 ppm for CH₂ in pyrrolidine) and pyridine ring integration .

- IR Spectroscopy : Detect characteristic stretches (C-N at ~1,100 cm⁻¹, aromatic C-H at ~3,050 cm⁻¹) .